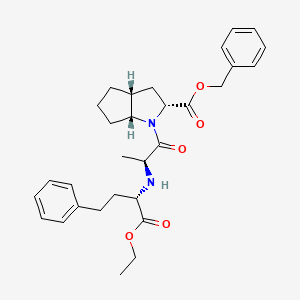
rac-Benzyl (2R,3aR,6aR)-Ramipril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Benzyl (2R,3aR,6aR)-Ramipril is a racemic mixture of the compound Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is commonly used in the treatment of hypertension and congestive heart failure. It works by relaxing blood vessels, making it easier for the heart to pump blood.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-Benzyl (2R,3aR,6aR)-Ramipril involves several steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, which is often a bicyclic lactam.
Formation of the Ramipril Core: The intermediate undergoes a series of reactions, including hydrolysis, esterification, and cyclization, to form the core structure of Ramipril.
Racemization: The final step involves the racemization of the compound to obtain the racemic mixture.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: The use of specific catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
rac-Benzyl (2R,3aR,6aR)-Ramipril undergoes several types of chemical reactions:
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac-Benzyl (2R,3aR,6aR)-Ramipril has several scientific research applications:
Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms.
Biology: Studied for its effects on blood pressure regulation and cardiovascular health.
Medicine: Investigated for its potential in treating conditions such as hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
rac-Benzyl (2R,3aR,6aR)-Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway.
類似化合物との比較
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-racemic ACE inhibitor with a longer duration of action.
Perindopril: Known for its high potency and long-lasting effects.
Uniqueness
rac-Benzyl (2R,3aR,6aR)-Ramipril is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The racemic mixture allows for the study of both enantiomers and their individual effects.
特性
分子式 |
C30H38N2O5 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
benzyl (2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25-,26+,27+/m0/s1 |
InChIキー |
RENMFAJWBVYHGL-ITAPOITPSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


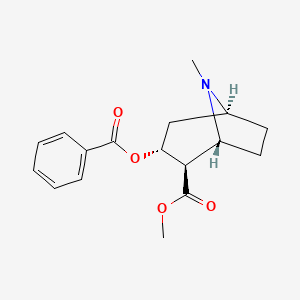

![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)



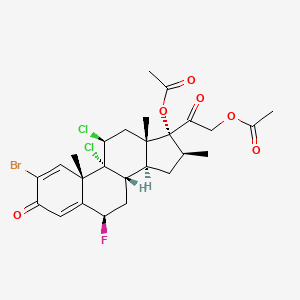


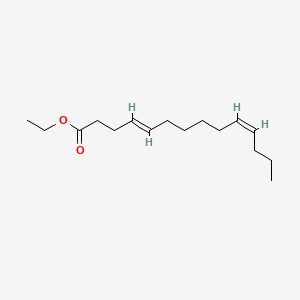

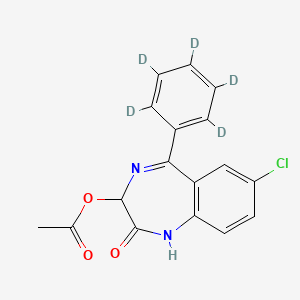
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)

